molecular formula C23H23ClN2O4 B282258 4-BENZOYL-5-(2-CHLOROPHENYL)-3-HYDROXY-1-(2-MORPHOLINOETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE

4-BENZOYL-5-(2-CHLOROPHENYL)-3-HYDROXY-1-(2-MORPHOLINOETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE

Cat. No.: B282258
M. Wt: 426.9 g/mol
InChI Key: PJFKMTLKZIUQOE-VZCXRCSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-BENZOYL-5-(2-CHLOROPHENYL)-3-HYDROXY-1-(2-MORPHOLINOETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrrolone ring substituted with benzoyl, chlorophenyl, hydroxy, and morpholinyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BENZOYL-5-(2-CHLOROPHENYL)-3-HYDROXY-1-(2-MORPHOLINOETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolone Ring: The initial step involves the cyclization of appropriate precursors to form the pyrrolone ring. This can be achieved through the reaction of an amine with a diketone under acidic or basic conditions.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, where the pyrrolone ring reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Chlorophenyl Substitution: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with the pyrrolone ring.

    Hydroxylation: The hydroxyl group can be introduced via oxidation reactions, using reagents such as hydrogen peroxide or potassium permanganate.

    Morpholinyl Substitution: The morpholinyl group can be introduced through nucleophilic substitution reactions, where the pyrrolone ring reacts with morpholine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-BENZOYL-5-(2-CHLOROPHENYL)-3-HYDROXY-1-(2-MORPHOLINOETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into its constituent parts.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, sodium hydroxide.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amino or thiol-substituted derivatives.

    Hydrolysis: Decomposed fragments of the original compound.

Scientific Research Applications

4-BENZOYL-5-(2-CHLOROPHENYL)-3-HYDROXY-1-(2-MORPHOLINOETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The compound’s ability to interact with biological macromolecules makes it a candidate for drug development.

    Medicine: Explored for its potential therapeutic effects. Its structural features suggest it may act on specific molecular targets, making it a candidate for the development of new pharmaceuticals.

    Industry: Used in the development of new materials and chemical products. Its unique properties make it suitable for applications in the production of polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of 4-BENZOYL-5-(2-CHLOROPHENYL)-3-HYDROXY-1-(2-MORPHOLINOETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity. For example, the benzoyl and chlorophenyl groups may interact with hydrophobic pockets in proteins, while the hydroxyl and morpholinyl groups may form hydrogen bonds with amino acid residues. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-benzoyl-5-methoxyphenyl N-(4-chlorophenyl)carbamate: Shares the benzoyl and chlorophenyl groups but differs in the presence of a carbamate group instead of the pyrrolone ring.

    4-(2-(4-chlorophenyl)-4-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl)carbonyl-N,N-dimethylbenzenesulfonamide: Similar structure with additional sulfonamide and dimethyl groups.

Uniqueness

4-BENZOYL-5-(2-CHLOROPHENYL)-3-HYDROXY-1-(2-MORPHOLINOETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is unique due to its combination of functional groups, which impart distinct chemical and biological properties. The presence of the pyrrolone ring, along with the benzoyl, chlorophenyl, hydroxy, and morpholinyl groups, allows for a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C23H23ClN2O4

Molecular Weight

426.9 g/mol

IUPAC Name

(4Z)-5-(2-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C23H23ClN2O4/c24-18-9-5-4-8-17(18)20-19(21(27)16-6-2-1-3-7-16)22(28)23(29)26(20)11-10-25-12-14-30-15-13-25/h1-9,20,27H,10-15H2/b21-19-

InChI Key

PJFKMTLKZIUQOE-VZCXRCSSSA-N

SMILES

C1COCCN1CCN2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=CC=C4Cl

Isomeric SMILES

C1COCCN1CCN2C(/C(=C(\C3=CC=CC=C3)/O)/C(=O)C2=O)C4=CC=CC=C4Cl

Canonical SMILES

C1COCCN1CCN2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=CC=C4Cl

Origin of Product

United States

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